molecular formula C21H20N2 B12548190 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- CAS No. 144791-56-0

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl-

Cat. No.: B12548190
CAS No.: 144791-56-0
M. Wt: 300.4 g/mol
InChI Key: SAJSNUXLXIVRNP-UHFFFAOYSA-N
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Description

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is a nitrogen-containing heterocyclic compound. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of 1,6-naphthyridine consists of a fused ring system derived from the fusion of two pyridine rings through adjacent carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-naphthyridine derivatives typically involves multi-step processes. One common method is the aza-Diels-Alder reaction (Povarov reaction), which is activated by a Lewis acid. This reaction involves the condensation of ketones, malononitrile, and amines . Another method includes the Gould-Jacobs reaction, which involves the reaction of 3-aminopyridine with diethyl methylenemalonate followed by thermal cyclization .

Industrial Production Methods

Industrial production methods for 1,6-naphthyridine derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced technologies to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,6-Naphthyridine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Nucleophiles: Such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1,6-Naphthyridine derivatives have a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,6-naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- include:

Uniqueness

1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-methyl-2,4-diphenyl- is unique due to its specific substitution pattern and the resulting biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

144791-56-0

Molecular Formula

C21H20N2

Molecular Weight

300.4 g/mol

IUPAC Name

6-methyl-2,4-diphenyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C21H20N2/c1-23-13-12-20-19(15-23)18(16-8-4-2-5-9-16)14-21(22-20)17-10-6-3-7-11-17/h2-11,14H,12-13,15H2,1H3

InChI Key

SAJSNUXLXIVRNP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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